1-Bromo-4-phenylisoquinolin-3-amine
Description
Significance of Isoquinoline (B145761) Core Structures in Advanced Organic Synthesis
The isoquinoline core is a privileged scaffold in organic synthesis, serving as a foundational template for the construction of complex molecular architectures. nih.govrsc.org Its planar, aromatic nature provides stability and allows for participation in π-stacking interactions, which can be crucial for molecular recognition and binding processes. fiveable.me The presence of the nitrogen atom within the ring system not only imparts basicity but also offers a site for various chemical modifications. amerigoscientific.com
Synthetic organic chemists are continually developing novel methodologies for the construction of the isoquinoline skeleton, moving beyond traditional reactions to create more efficient and sustainable pathways. nih.gov The versatility of the isoquinoline structure allows for a wide array of chemical reactions, including electrophilic aromatic substitution and nucleophilic additions, enabling the synthesis of a diverse library of derivatives. fiveable.me This chemical tractability makes the isoquinoline core an essential building block in the synthesis of pharmaceuticals, dyes, and materials. amerigoscientific.comchemicalbook.com
Strategic Importance of Multi-functionalized Isoquinoline Scaffolds
The strategic placement of multiple functional groups on the isoquinoline scaffold is a key strategy in modern drug discovery and materials science. rsc.orgresearchgate.net Functionalization at various positions on the ring system can dramatically alter the molecule's electronic properties, solubility, and steric profile, thereby fine-tuning its biological activity or material characteristics. frontiersin.org The ability to introduce diverse substituents allows chemists to explore structure-activity relationships (SAR) systematically. frontiersin.org
Multi-functionalized isoquinolines are central to the development of therapeutic agents targeting a wide range of diseases. eurekaselect.com The isoquinoline framework is a component of numerous natural alkaloids with potent biological activities, such as the analgesic papaverine and the antimalarial quinine. fiveable.me In medicinal chemistry, these scaffolds are investigated for a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties. nih.govresearchgate.net The strategic design of these molecules, embedding specific functionalities, is crucial for enhancing efficacy and selectivity for their biological targets. researchgate.net
Research Context for 1-Bromo-4-phenylisoquinolin-3-amine within Heterocyclic Chemistry
The compound this compound is a prime example of a multi-functionalized isoquinoline scaffold, with each substituent playing a strategic role that defines its potential in chemical research. It exists within the broader context of heterocyclic amines, a class of compounds fundamental to biological processes and pharmaceutical design. pressbooks.pub
The functional groups on this specific molecule—a bromine atom at position 1, an amine group at position 3, and a phenyl group at position 4—render it a highly versatile intermediate for further chemical synthesis.
1-Bromo Group : The bromine atom at the C1 position is an excellent leaving group and a key functional handle. It facilitates a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of carbon-based or nitrogen-based substituents, enabling the creation of diverse molecular libraries for screening purposes.
3-Amine Group : The primary amine at the C3 position is a common feature in many biologically active molecules. It can act as a hydrogen bond donor and acceptor, which is critical for interactions with biological targets like enzymes and receptors. Furthermore, this amine group can be readily derivatized through reactions like acylation, alkylation, or reductive amination to produce a vast array of secondary and tertiary amines or amides. openstax.orglibretexts.org
4-Phenyl Group : The presence of a phenyl group at the C4 position introduces significant steric bulk and can influence the molecule's conformation. It also contributes to the electronic properties of the isoquinoline ring system through aromatic interactions. In a medicinal chemistry context, such aryl substituents are often crucial for binding to hydrophobic pockets in target proteins.
The specific arrangement of these three functional groups makes this compound a valuable building block in the synthesis of complex heterocyclic systems and potential drug candidates. nih.gov Its structure is designed for facile diversification, allowing researchers to systematically modify the molecule to optimize for a desired property or activity.
Data Tables
Table 1: Physicochemical Properties of the Core Isoquinoline Scaffold This table outlines the fundamental properties of the parent isoquinoline molecule.
| Property | Value | Reference |
| Chemical Formula | C₉H₇N | wikipedia.org |
| Molar Mass | 129.162 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless oily liquid | wikipedia.org |
| Density | 1.099 g/cm³ | wikipedia.org |
| Melting Point | 26–28 °C | wikipedia.org |
| Boiling Point | 242 °C | wikipedia.org |
| Basicity (pKa of conjugate acid) | 5.14 | wikipedia.org |
Table 2: Significance of Functional Groups in this compound This table details the role and synthetic utility of each key functional group on the target compound's scaffold.
| Position | Functional Group | Role and Significance |
| 1 | Bromo (-Br) | Excellent leaving group for nucleophilic substitution and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. |
| 3 | Amine (-NH₂) | A key basic center and nucleophile. Crucial for biological activity (hydrogen bonding) and serves as a site for further derivatization to form amides, sulfonamides, or more complex amines. openstax.org |
| 4 | Phenyl (-C₆H₅) | Adds steric bulk, influences molecular conformation, and can engage in hydrophobic and π-stacking interactions. Important for modulating biological activity and physicochemical properties. |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-phenylisoquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c16-14-12-9-5-4-8-11(12)13(15(17)18-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARMTFYJMWKZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Synthetic Transformations Involving 1 Bromo 4 Phenylisoquinolin 3 Amine Precursors
Detailed Reaction Mechanisms in Isoquinoline (B145761) Functionalization
The formation of functionalized isoquinolines such as 1-Bromo-4-phenylisoquinolin-3-amine involves a series of intricate reaction steps. A thorough understanding of the mechanisms governing these transformations is essential for optimizing reaction conditions and achieving desired regioselectivity.
Mechanistic Studies of Bromination Reactions on Heterocyclic Systems
The introduction of a bromine atom onto a heterocyclic system like isoquinoline is a classic example of electrophilic aromatic substitution (EAS). fiveable.mepressbooks.publibretexts.org The mechanism proceeds through a two-step process:
Generation of the Electrophile: A catalyst, typically a Lewis acid such as FeBr₃, polarizes the Br₂ molecule, creating a more potent electrophile that can be represented as Br⁺. pressbooks.pub
Attack and Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.melibretexts.orgnih.gov The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
Deprotonation and Aromatization: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. fiveable.melibretexts.org
For isoquinoline, bromination can occur on either the benzene (B151609) or the pyridine (B92270) ring. imperial.ac.ukthieme-connect.de The position of bromination is highly dependent on the reaction conditions, including the choice of brominating agent and the acidity of the medium. researchgate.net For instance, bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) can regioselectively yield 5-bromoisoquinoline. researchgate.net In the gas phase, the temperature can influence the position of bromination, with 3-bromoquinoline (B21735) forming at 300°C and 2-bromoquinoline (B184079) at higher temperatures of 450-500°C. researchgate.net
The presence of activating or deactivating groups on the isoquinoline ring system significantly influences the regioselectivity of bromination. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack and stabilizing the arenium ion intermediate. fiveable.me Conversely, deactivating groups withdraw electron density, slowing down the reaction.
Elucidation of Amination Pathways on Aromatic and Heteroaromatic Compounds
The introduction of an amino group onto an aromatic or heteroaromatic ring can proceed through several mechanistic pathways, including nucleophilic aromatic substitution (SNAr), electrophilic amination, and metal-catalyzed C-H amination.
Nucleophilic Aromatic Substitution (SNAr): This pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups and a good leaving group is present. The reaction involves the attack of a nucleophile (an amine) on the electron-deficient aromatic ring, forming a Meisenheimer complex, which then expels the leaving group to yield the aminated product.
Electrophilic Amination: This method involves the direct introduction of an amino group using an electrophilic aminating agent. researchgate.net Quantum chemical calculations have shown that the direct amination of arenes with hydrazoic acid follows a classical SEAr mechanism, with the aminodiazonium cation (H₂N₃⁺) acting as the electrophile. researchgate.net The reaction is often carried out in the presence of a strong acid. researchgate.net
Metal-Catalyzed C-H Amination: This has emerged as a powerful and direct method for the synthesis of arylamines. acs.orgnih.govrsc.org These reactions often utilize transition metal catalysts, such as copper, palladium, rhodium, and ruthenium, to facilitate the formation of a C-N bond. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition-reductive elimination, or radical pathways. acs.orgrsc.org For instance, in some copper-catalyzed C-H amination reactions, the addition of radical inhibitors did not significantly decrease the yield, suggesting a radical pathway is unlikely. acs.org Kinetic isotope effect experiments often indicate that C-H bond activation is the rate-determining step. acs.org
The bioactivation of aromatic amines can involve N-hydroxylation of the exocyclic amino group, catalyzed by cytochrome P450 enzymes, to form genotoxic metabolites. nih.gov
Catalytic Reaction Cycles in Metal-Mediated Isoquinoline Syntheses
Metal-catalyzed reactions are pivotal in the synthesis of complex isoquinoline derivatives. researchgate.netbohrium.com Rhodium, palladium, and copper catalysts are commonly employed. bohrium.comacs.orgmdpi.com A general catalytic cycle for a metal-mediated C-H activation/annulation reaction to form an isoquinoline can be described as follows:
C-H Activation: The metal catalyst coordinates to the substrate and cleaves a C-H bond, typically ortho to a directing group, to form a metallacyclic intermediate. mdpi.comresearchgate.net
Migratory Insertion: An incoming coupling partner, such as an alkyne or an allene, inserts into the metal-carbon bond of the metallacycle. acs.orgmdpi.com
Reductive Elimination: The metal center undergoes reductive elimination to form the new C-C and/or C-N bonds of the isoquinoline ring and regenerate the active catalyst. acs.org
Reoxidation: In many catalytic cycles, an oxidant is required to regenerate the active catalytic species. mdpi.com
For example, rhodium(III) catalysts have been shown to effectively catalyze the oxidative coupling of aryl aldimines with internal alkynes to afford 3,4-disubstituted isoquinolines. acs.org Mechanistic studies suggest that the C-N bond formation occurs via reductive elimination from a rhodium(III) species. acs.org Palladium catalysts are also widely used in C-H activation/annulation reactions for isoquinoline synthesis. mdpi.com
Factors Governing Regioselectivity and Reaction Efficiency in Isoquinoline Chemistry
The regioselectivity and efficiency of reactions to synthesize and functionalize isoquinolines are influenced by a combination of electronic, steric, and reaction-condition-dependent factors.
Electronic Effects: The inherent electron distribution in the isoquinoline nucleus plays a crucial role. The pyridine ring is generally more electron-deficient than the benzene ring, making it more susceptible to nucleophilic attack. imperial.ac.uk Conversely, electrophilic substitution typically occurs on the more electron-rich benzene ring. imperial.ac.uk The nature and position of substituents on the isoquinoline ring can significantly alter this reactivity pattern. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups favor nucleophilic substitution.
Steric Hindrance: The steric bulk of both the substituents on the isoquinoline precursor and the incoming reagents can dictate the site of reaction. mdpi.com For instance, in metal-catalyzed C-H activation, the catalyst will preferentially coordinate to the less sterically hindered ortho C-H bond. mdpi.com Similarly, the regioselectivity of nucleophilic addition can be controlled by steric factors. nih.gov
Reaction Conditions:
Catalyst: The choice of metal catalyst and its ligand can profoundly impact regioselectivity. acs.orgmdpi.com Different metals can favor different coordination modes and reaction pathways.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity.
Temperature: Temperature can affect the kinetic versus thermodynamic control of a reaction. At lower temperatures, the kinetically favored product often predominates, while at higher temperatures, the thermodynamically more stable product may be formed. nih.gov
Below is a table summarizing key factors influencing regioselectivity in isoquinoline synthesis:
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | Directs electrophiles to electron-rich positions and nucleophiles to electron-poor positions. | Electrophilic bromination of isoquinoline favors the 5-position in the benzene ring. researchgate.net |
| Steric Hindrance | Favors reaction at the less sterically encumbered site. | In palladium-catalyzed C-H activation, the catalyst preferentially attacks the less hindered ortho position. mdpi.com |
| Directing Groups | Guides the catalyst or reagent to a specific position, often through chelation. | N-methoxybenzamides direct palladium catalysts to the ortho C-H bond for annulation. mdpi.com |
| Reaction Temperature | Can switch between kinetic and thermodynamic product control. | Gas-phase bromination of isoquinoline yields different isomers at different temperatures. researchgate.net |
| Catalyst/Ligand | The nature of the metal and its ligands can control the stereochemistry and regiochemistry of the reaction. | Rhodium(III) catalysts show high regioselectivity in the coupling of aldimines and alkynes. acs.org |
Theoretical and Computational Chemistry for Mechanistic Insights in Organic Reactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex organic reaction mechanisms. researchgate.netumn.eduosti.govmdpi.com
Applications of Density Functional Theory (DFT) in Reaction Mechanism Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnumberanalytics.com It allows for the calculation of molecular geometries, energies of reactants, products, intermediates, and transition states. researchgate.netumn.edunumberanalytics.com This information is crucial for predicting reaction pathways and understanding the factors that control reactivity and selectivity. researchgate.netnumberanalytics.com
Key applications of DFT in predicting reaction mechanisms include:
Mapping Potential Energy Surfaces: DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. researchgate.netosti.gov This helps in distinguishing between different possible mechanisms.
Characterizing Transition States: DFT can accurately predict the geometries and energies of transition states, which are critical for understanding the kinetics of a reaction. umn.edunumberanalytics.com The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Investigating Reaction Intermediates: DFT can be used to study the stability and electronic structure of reaction intermediates, such as carbocations or metallacycles, providing insights into their role in the reaction mechanism. researchgate.netosti.gov
Explaining Regio- and Stereoselectivity: By comparing the activation energies of different possible reaction pathways leading to different regio- or stereoisomers, DFT can explain and predict the observed selectivity. nih.govresearchgate.net
For example, DFT calculations have been used to investigate the mechanism of nucleophilic addition to isoquinolinequinones, revealing the role of an N-oxide in directing the regioselectivity of the attack. nih.gov DFT can also be used to study the effect of solvents and substituents on reaction mechanisms. researchgate.net
The following table presents a summary of how DFT can be applied to study reaction mechanisms:
| DFT Application | Information Obtained | Relevance to Mechanism Prediction |
| Geometry Optimization | Ground state and transition state structures. | Provides the 3D arrangement of atoms at key points along the reaction coordinate. |
| Frequency Calculations | Vibrational frequencies to confirm minima and transition states. | Characterizes stationary points and provides zero-point vibrational energies. |
| Energy Calculations | Relative energies of reactants, products, intermediates, and transition states. | Determines reaction energies, activation barriers, and the feasibility of proposed pathways. |
| Charge Analysis | Distribution of electron density in molecules. | Helps to understand the electronic effects of substituents and the nature of bonding. |
| Molecular Orbital Analysis | Shapes and energies of frontier molecular orbitals (HOMO/LUMO). | Provides insights into the reactivity and selectivity of the reaction. |
Advanced Research Applications in Organic Synthesis Enabled by 1 Bromo 4 Phenylisoquinolin 3 Amine
Role as a Key Building Block for Diverse Heterocyclic Scaffolds
The strategic placement of the bromo and amino functionalities on the 4-phenylisoquinoline (B177005) framework allows for a multitude of synthetic transformations, making 1-Bromo-4-phenylisoquinolin-3-amine a crucial precursor for a wide array of heterocyclic structures. The inherent reactivity of both the C-Br and C-N bonds enables sequential or one-pot reactions to build fused ring systems and introduce further molecular complexity.
Researchers have utilized this compound as a starting material to construct novel polycyclic aromatic compounds and extended π-systems. The phenyl group at the C-4 position can influence the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity of subsequent reactions and to fine-tune the photophysical or biological properties of the resulting heterocyclic products.
Transformations of the Bromine Substituent at C-1
The bromine atom at the C-1 position of this compound serves as a versatile handle for introducing a wide range of substituents through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The C-1 bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating new C-C and C-N bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely employed to introduce new aryl or heteroaryl groups at the C-1 position by coupling with various boronic acids or their esters. For instance, the reaction of 3-bromo isoquinoline (B145761) derivatives with different aryl boronic acids under Suzuki coupling conditions has been reported to proceed efficiently, yielding arylated isoquinolines. researchgate.net This methodology allows for the synthesis of a library of 1-aryl-4-phenylisoquinolin-3-amine derivatives with diverse electronic and steric properties.
| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | Arylboronic acid | 1-Aryl-4-phenylisoquinolin-3-amine | Moderate to Good | researchgate.net |
Buchwald-Hartwig Amination: This reaction provides a route to synthesize 1-amino-4-phenylisoquinolin-3-amine derivatives by coupling with a variety of primary and secondary amines. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
| Catalyst System | Amine | Product | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | N-substituted-4-phenylisoquinolin-1,3-diamine | Varies | General Methodology |
Nucleophilic Displacement Reactions of the Bromine Atom
The bromine atom at C-1 can also be displaced by a variety of nucleophiles, although this often requires activated conditions due to the electron-rich nature of the isoquinoline ring. Strong nucleophiles can replace the bromine to introduce functionalities such as alkoxy, aryloxy, or thiol groups. The success of these reactions is often dependent on the specific nucleophile and reaction conditions employed.
Reactivity and Derivatization of the Amine Functionality at C-3
The amine group at the C-3 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of new heterocyclic rings.
Acylation and Alkylation Reactions of the Amine Group
The primary amine at C-3 readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce specific acyl moieties that can influence the biological activity or physical properties of the molecule. Similarly, alkylation of the amine group can be achieved using various alkylating agents to yield secondary or tertiary amines.
| Reaction Type | Reagent | Product | General Conditions |
| Acylation | Acyl chloride/anhydride (B1165640) | N-(1-Bromo-4-phenylisoquinolin-3-yl)amide | Base (e.g., pyridine (B92270), triethylamine) |
| Alkylation | Alkyl halide | N-Alkyl-1-bromo-4-phenylisoquinolin-3-amine | Base (e.g., K₂CO₃, NaH) |
Condensation Reactions and Heterocycle Annulation via the Amine
The C-3 amine is a versatile nucleophile for condensation reactions with various carbonyl compounds, leading to the formation of imines or enamines. These intermediates can then undergo subsequent cyclization reactions to construct fused heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyridone or pyrimidone rings fused to the isoquinoline core. Such cyclocondensation reactions are powerful strategies for the rapid assembly of complex polycyclic heterocycles. acs.org
The reaction of 3-aminoisoquinoline derivatives with appropriate bifunctional electrophiles can lead to the formation of a variety of fused five- or six-membered heterocyclic rings, further expanding the chemical space accessible from this versatile building block.
Utility of the Phenyl Group at C-4 in Subsequent Chemical Transformations
The phenyl group at the C-4 position of the isoquinoline core is not merely a passive substituent but an active participant in a variety of chemical transformations. Its presence offers a site for further functionalization, enabling the synthesis of a diverse array of complex and polycyclic molecules. Research has demonstrated the utility of this phenyl group in electrophilic aromatic substitution and as a handle for metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
The phenyl ring at the C-4 position is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the isoquinoline moiety and any existing substituents on the phenyl ring govern the regioselectivity of these reactions.
A notable example is the nitration of the C-4 phenyl ring. Treatment of 4-phenylisoquinoline derivatives with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group. The position of nitration on the phenyl ring is influenced by the electronic nature of the isoquinoline core and any other substituents present. For instance, in the nitration of 2-(phenylamino)-1,4-naphthoquinone derivatives, which share some electronic similarities, the reaction proceeds readily, and the position of the nitro group can be controlled by the reaction conditions. Milder conditions, such as using nitrate (B79036) salts in acetic acid, can also be employed to achieve mononitration. researchgate.net
Halogenation of the C-4 phenyl group represents another key transformation. Using elemental halogens or other halogenating agents, bromine or chlorine atoms can be introduced onto the phenyl ring, creating new handles for subsequent cross-coupling reactions. dntb.gov.ua
Cross-Coupling Reactions
The phenyl group at C-4 can be pre-functionalized with a halide (e.g., Br, I) or a boronic acid/ester to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: If the C-4 phenyl group is substituted with a halogen, it can undergo Suzuki-Miyaura coupling with a wide range of boronic acids or their derivatives. This reaction is highly efficient for the formation of biaryl linkages, leading to the synthesis of complex polyaromatic systems. nih.govclockss.orggeneris-publishing.comacs.org Conversely, if the C-4 phenyl group is modified to contain a boronic acid moiety, it can be coupled with various aryl or vinyl halides.
Heck Reaction: The C-4 phenyl group, when halogenated, can also serve as a substrate in the Heck reaction. This allows for the introduction of alkenyl groups, providing a pathway to styrenyl-substituted isoquinolines and other unsaturated derivatives. The Heck reaction is known for its high stereoselectivity, typically affording the trans isomer. nih.govnih.govfrontiersin.orgnih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. A halogenated C-4 phenyl group on the isoquinoline scaffold can readily participate in this reaction, leading to the synthesis of alkynyl-substituted derivatives. These products are valuable intermediates for the construction of more complex heterocyclic systems through subsequent cyclization reactions.
The following table summarizes representative examples of these transformations on analogous aromatic systems, highlighting the versatility of the phenyl group in advanced organic synthesis.
| Transformation | Reagents and Conditions | Product Type |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted Phenylisoquinoline |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted Phenylisoquinoline |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl-substituted Isoquinoline |
| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted Phenylisoquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted Phenylisoquinoline |
Emerging Research Directions and Potential in Materials Science
Design and Synthesis of Novel Functional Materials Utilizing Isoquinoline (B145761) Scaffolds
The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been increasingly recognized for its utility in the design of novel functional materials. nih.gov The rigid, planar structure of the isoquinoline core, combined with the potential for diverse functionalization, makes it an attractive building block for creating materials with tailored electronic, optical, and physical properties.
The synthesis of functionalized isoquinolines can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions, which allow for the precise installation of substituents at different positions of the isoquinoline ring. bohrium.comnih.gov For 1-Bromo-4-phenylisoquinolin-3-amine, the presence of the bromine atom at the 1-position offers a versatile handle for further chemical modifications through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.
The phenyl group at the 4-position can influence the molecule's solubility, thermal stability, and intermolecular interactions, which are crucial parameters for material performance. The amine group at the 3-position can serve as a site for polymerization or for coordination with metal ions, opening up possibilities for the creation of novel polymers and metal-organic frameworks (MOFs).
Table 1: Potential Synthetic Modifications of this compound for Functional Material Development
| Position | Functional Group | Potential Modification Reactions | Potential Impact on Material Properties |
| 1 | Bromo | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig cross-coupling | Tune electronic properties, introduce chromophores, create extended π-conjugated systems |
| 3 | Amine | Acylation, alkylation, polymerization | Enhance solubility, create polymers, form coordination complexes |
| 4 | Phenyl | Electrophilic aromatic substitution | Modify solubility, influence intermolecular packing, alter photophysical properties |
This table presents potential modifications based on the known reactivity of the functional groups and is intended to be illustrative of the synthetic possibilities.
Application as Ligands in Catalysis and Organometallic Chemistry
Isoquinoline derivatives have emerged as a significant class of ligands in catalysis and organometallic chemistry. acs.org The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the steric and electronic properties of the resulting metal complex.
The this compound molecule possesses multiple potential coordination sites. The nitrogen atom of the isoquinoline ring and the exocyclic amine group can act as a bidentate ligand, forming stable chelate complexes with various transition metals. The presence of the bulky phenyl group at the 4-position can create a specific steric environment around the metal center, which can be advantageous for achieving high selectivity in catalytic reactions.
Palladium complexes of isoquinoline-based ligands have been successfully employed in a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.govacs.org The ability to fine-tune the ligand structure by modifying the substituents on the isoquinoline ring allows for the optimization of the catalyst's activity and selectivity for a specific reaction.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Metal Center | Potential Catalytic Reaction | Role of the Ligand |
| Palladium (Pd) | Suzuki-Miyaura, Heck, Sonogashira cross-coupling | Stabilize the metal center, influence reactivity and selectivity |
| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation | Create a chiral environment for enantioselective catalysis (if the ligand is chiral) |
| Copper (Cu) | Ullmann condensation, click chemistry | Promote the desired bond formation, enhance reaction rates |
This table outlines potential applications based on the known catalytic activity of isoquinoline-based ligands and is not based on direct experimental evidence for this compound.
Integration into Optoelectronic Systems and Devices
The photophysical properties of isoquinoline derivatives make them promising candidates for applications in optoelectronic systems and devices. mdpi.comacs.org Many isoquinoline-containing compounds exhibit strong fluorescence with high quantum yields, making them suitable for use as emitters in organic light-emitting diodes (OLEDs). mdpi.comuconn.eduresearchgate.net
The electronic properties of this compound can be tuned through chemical modifications to achieve emission in different regions of the electromagnetic spectrum. The extended π-conjugation provided by the phenyl group can lead to a red-shift in the absorption and emission spectra. The bromine atom and the amine group can also influence the photophysical properties through their electron-withdrawing and electron-donating nature, respectively.
Furthermore, the ability of isoquinoline derivatives to self-assemble into ordered structures can be exploited for the fabrication of organic electronic devices with improved performance. The planar nature of the isoquinoline ring promotes π-π stacking interactions, which can facilitate charge transport in organic field-effect transistors (OFETs) and other electronic devices.
Table 3: Potential Optoelectronic Applications of this compound and its Derivatives
| Application | Key Property | Potential Role of the Molecule |
| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, tunable emission color | Emitter layer material, host material for phosphorescent emitters |
| Organic Field-Effect Transistors (OFETs) | Good charge transport properties | Active layer material |
| Fluorescent Sensors | Sensitivity of fluorescence to the chemical environment | Sensing probe for metal ions, anions, or small molecules |
This table highlights potential applications based on the known optoelectronic properties of isoquinoline derivatives and is not based on direct experimental data for this compound.
Q & A
What are the key synthetic strategies for 1-Bromo-4-phenylisoquinolin-3-amine, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound typically involves multi-step reactions, including halogenation, cyclization, and amination. For example, analogous compounds like 4-Bromo-6-chloroquinolin-3-amine are synthesized using precursors such as 4-bromaniline and ethyl propiolate, followed by bromination and cyclization steps . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For instance, phosphorus trichloride (PCl₃) is often used to facilitate cyclization, but excess reagent can lead to side reactions. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like reaction time and byproduct formation .
How can X-ray crystallography and computational modeling resolve structural ambiguities in brominated isoquinoline derivatives?
Advanced Research Focus
X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL enable refinement of crystal structures, particularly for halogenated compounds where heavy atoms (e.g., bromine) enhance diffraction contrast . For example, SHELX’s robust handling of twinned data is critical for compounds with complex crystallographic symmetry . Computational tools like density functional theory (DFT) can predict molecular geometry and electronic properties, aiding in the interpretation of experimental data. ORTEP-3 provides graphical visualization of thermal ellipsoids, helping identify disordered regions in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
